Tris(isopropylphenyl)phosphate

Flame Retardancy Phosphorus Content Material Science

Tris(isopropylphenyl)phosphate (CAS 64532-95-2), also referred to as tris(2-isopropylphenyl) phosphate or TiPP, is a triaryl phosphate ester characterized by three isopropylphenyl groups attached to a central phosphate core. It belongs to the broader class of organophosphate esters (OPEs) and is primarily employed as a halogen-free flame retardant and plasticizer in polymers such as PVC, polyurethane foams, and engineering thermoplastics.

Molecular Formula C27H33O4P
Molecular Weight 452.5 g/mol
CAS No. 64532-95-2
Cat. No. B132702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(isopropylphenyl)phosphate
CAS64532-95-2
Synonyms2-(1-Methylethyl)phenol 1,1’,1’’-Phosphate;  2-(1-Methylethyl)phenol Phosphate;  o-Cumenyl Phosphate;  Tris(o-isopropylphenyl) Phosphate; 
Molecular FormulaC27H33O4P
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)OC3=CC=CC=C3C(C)C
InChIInChI=1S/C27H33O4P/c1-19(2)22-13-7-10-16-25(22)29-32(28,30-26-17-11-8-14-23(26)20(3)4)31-27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3
InChIKeyLIPMRGQQBZJCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(isopropylphenyl)phosphate CAS 64532-95-2: A High-Ortho Alkylated Triaryl Phosphate for Demanding Flame Retardant and Plasticizer Applications


Tris(isopropylphenyl)phosphate (CAS 64532-95-2), also referred to as tris(2-isopropylphenyl) phosphate or TiPP, is a triaryl phosphate ester characterized by three isopropylphenyl groups attached to a central phosphate core . It belongs to the broader class of organophosphate esters (OPEs) and is primarily employed as a halogen-free flame retardant and plasticizer in polymers such as PVC, polyurethane foams, and engineering thermoplastics [1]. Unlike simpler triaryl phosphates such as triphenyl phosphate (TPP), the presence of isopropyl substituents imparts distinct physicochemical properties, including lower volatility and enhanced compatibility with organic matrices [2]. This compound is a key component in several commercial flame retardant mixtures, most notably Firemaster 550, and serves as a next-generation alternative to phased-out brominated flame retardants [3].

Why Tris(isopropylphenyl)phosphate Cannot Be Simply Substituted with Generic Triaryl Phosphates: Key Differentiators in Performance and Safety


While all triaryl phosphates share a common phosphate ester backbone, substituting tris(isopropylphenyl)phosphate with a generic analog such as unsubstituted triphenyl phosphate (TPP) or mixed isopropylated triphenyl phosphate (ITP) mixtures can lead to significant performance deviations and regulatory complications. The specific isomeric composition—particularly the high proportion of ortho-isopropyl substitution—directly influences critical parameters including flame retardant efficiency, plasticizer permanence, and toxicological profile [1]. For instance, formulations relying on the low viscosity and high phosphorus content of TiPP for optimal processing may fail if a higher-viscosity or lower-phosphorus alternative is used, compromising both manufacturability and end-product fire safety ratings [2]. Furthermore, the acute oral toxicity (LD50) of TiPP is markedly lower than that of TPP, which can impact safety classifications and material handling requirements in industrial settings . The quantitative evidence below demonstrates that TiPP is not a drop-in replacement for other triaryl phosphates; its selection must be validated against specific performance and safety benchmarks.

Quantitative Evidence for Tris(isopropylphenyl)phosphate (CAS 64532-95-2) Differentiation from Key Comparators


Phosphorus Content and Flame Retardant Efficiency: TiPP vs. Triphenyl Phosphate (TPP) and tert-Butylphenyl Diphenyl Phosphate (TBPP)

The flame retardant efficacy of organophosphate esters is directly correlated with their phosphorus content. Tris(isopropylphenyl)phosphate (TiPP) as a technical mixture exhibits a phosphorus content of 8.1-8.3 wt% [1]. This is notably lower than the 9.5 wt% phosphorus content of triphenyl phosphate (TPP) [2], but higher than or comparable to other alkylated triaryl phosphates such as tert-butylphenyl diphenyl phosphate (TBPP), which typically contains 8.1 wt% phosphorus . Critically, TiPP achieves effective flame retardancy at lower loadings due to its optimized ortho-alkylation, which enhances gas-phase radical scavenging efficiency, a mechanism less pronounced in TPP [3]. This allows formulators to achieve equivalent fire safety ratings (e.g., UL 94 V-0) with reduced additive levels, thereby preserving polymer mechanical properties.

Flame Retardancy Phosphorus Content Material Science

Viscosity and Processability: TiPP vs. Isopropylated Triphenyl Phosphate (ITP) Mixtures

The viscosity of a flame retardant plasticizer is a critical parameter for polymer compounding, affecting dispersion, mixing energy, and final product uniformity. Tris(isopropylphenyl)phosphate, when produced as a technical mixture with high ortho-alkylation, exhibits a viscosity range of 45-65 cps at 25°C [1]. This is significantly lower than the viscosity of many commercial isopropylated triphenyl phosphate (ITP) mixtures, which typically range from 64-75 cps at 25°C . The lower viscosity of TiPP facilitates easier handling and more efficient blending in high-shear processes, reducing energy consumption and cycle times. This difference arises from the specific isomer distribution; a higher proportion of ortho-isopropylphenyl groups disrupts molecular packing, reducing intermolecular forces and thus viscosity.

Rheology Plasticizer Efficiency Polymer Processing

Acute Oral Toxicity: TiPP Exhibits a 4.5-Fold Higher LD50 Compared to Triphenyl Phosphate (TPP)

Acute oral toxicity, quantified by the median lethal dose (LD50) in rodents, is a primary determinant of hazard classification and safe handling protocols. Tris(isopropylphenyl)phosphate (TiPP) demonstrates an oral LD50 in rats of greater than 15,800 mg/kg . In stark contrast, triphenyl phosphate (TPP), a common unsubstituted triaryl phosphate analog, has a reported oral LD50 in rats of approximately 3,500 mg/kg [1]. This represents a greater than 4.5-fold difference in acute toxicity. The significantly higher LD50 of TiPP indicates a substantially lower acute oral hazard, which can influence shipping classifications, personal protective equipment (PPE) requirements, and overall risk assessment in industrial hygiene programs.

Toxicology Safety Assessment Regulatory Compliance

Plasticizer Permanence and Efficiency: High Meta-/Para-Isomer TiPP vs. Conventional Triaryl Phosphates

The isomer distribution of tris(isopropylphenyl)phosphate profoundly impacts its performance as a plasticizer in PVC. A specific composition containing at least 90% monoisopropylphenyl radicals, with 80% being a mixture of meta- and para-isomers (at least 50-90% meta), has been shown to provide a plasticizer efficiency comparable to lower molecular weight triaryl phosphates, but with the critical advantage that this efficiency is retained after exposure to high temperatures [1]. This composition, detailed in U.S. Patent 3,936,410, also exhibits extremely low volatility and is substantially non-migrating, preventing surface exudation onto lacquered or varnished surfaces—a common failure mode for conventional triaryl phosphate plasticizers. In plastisol formulations, this specific TiPP isomer blend markedly improves viscosity stability and gel time.

Plasticizer Migration Polymer Stability PVC Formulation

Biological Activity: Adipogenic Effects of TiPP (as IPTP) vs. Triphenyl Phosphate (TPP) in vitro

In vitro studies using murine 3T3-L1 preadipocytes have demonstrated that both isopropylated triphenyl phosphate (IPTP), a mixture containing tris(isopropylphenyl)phosphate isomers, and triphenyl phosphate (TPP) induce lipid accumulation and enhance adipogenesis in a dose-dependent manner [1]. Specifically, exposure to FM550 (a commercial mixture containing IPTP and TPP), IPTP alone, and TPP alone all significantly increased lipid accumulation, mRNA expression of terminal differentiation markers, and PPARγ-mediated aP2 enhancer activity. While both compounds exhibit adipogenic activity, the study notes that the effects are not identical across all endpoints, suggesting nuanced differences in their mechanisms or potencies. However, direct quantitative head-to-head potency comparisons (e.g., EC50 values) for IPTP versus TPP were not reported in this study.

Endocrine Disruption Adipogenesis In Vitro Toxicology

Thermal Stability and Volatility: Predicted Boiling Point and Vapor Pressure vs. Triphenyl Phosphate

The thermal stability and volatility of a flame retardant additive are critical for high-temperature polymer processing and end-use applications. Tris(isopropylphenyl)phosphate (TiPP) exhibits a predicted boiling point of 494.1 ± 44.0 °C at 760 mmHg and an extremely low vapor pressure of 0.0 ± 1.2 mmHg at 25°C . In contrast, triphenyl phosphate (TPP), with a molecular weight of 326.3 g/mol, has a reported boiling point of 245 °C at 11 mmHg and a melting point of 49-50 °C, indicating it is a solid at room temperature [1]. While the reported boiling points are at different pressures, the significantly higher molecular weight and boiling point of TiPP suggest substantially lower volatility, which is a critical advantage in applications where plasticizer loss due to evaporation could compromise long-term performance or create emissions issues. The liquid state of TiPP at room temperature also simplifies handling compared to solid TPP.

Thermal Stability Volatility High-Temperature Processing

Optimal Use Cases for Tris(isopropylphenyl)phosphate (CAS 64532-95-2) Based on Quantitative Performance Differentiation


Flame-Retardant Plasticizer for Flexible PVC in High-Temperature Environments

Tris(isopropylphenyl)phosphate, specifically the high meta-/para-isomer composition described in U.S. Patent 3,936,410, is ideally suited as a non-migrating, low-volatility plasticizer for flexible PVC formulations used in automotive interiors, wire and cable insulation, and coated fabrics [1]. Its ability to retain plasticizer efficiency after high-temperature exposure and its substantially non-migrating nature directly address the common failure mode of conventional triaryl phosphate plasticizers, which tend to exude and mar adjacent surfaces. The low volatility and high boiling point further ensure minimal additive loss during the PVC calendaring or extrusion processes.

Halogen-Free Flame Retardant for Polyurethane Foam with Reduced Additive Loading

In flexible polyurethane foam for furniture and automotive seating, tris(isopropylphenyl)phosphate, as a component of isopropylated triaryl phosphate (ITP) mixtures, provides effective flame retardancy at lower loadings compared to unsubstituted triphenyl phosphate (TPP) [2]. Its optimized ortho-alkylation enhances gas-phase radical scavenging, allowing formulators to achieve stringent fire safety standards (e.g., California TB 117-2013) while minimizing the total additive content, which helps preserve the foam's comfort, resilience, and mechanical properties. This is a critical advantage in comfort-driven applications.

Analytical Standard for Environmental Monitoring of Organophosphate Flame Retardants

Given the widespread detection of isopropylated triaryl phosphate isomers in indoor dust and environmental matrices [3], high-purity tris(isopropylphenyl)phosphate (CAS 64532-95-2) serves as a crucial analytical standard for quantifying human exposure and assessing environmental fate. Its distinct isomer profile, particularly the 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) isomers, makes it essential for accurate quantification in complex samples using GC-MS or LC-MS/MS methods. Researchers and regulatory bodies rely on authentic standards of this compound to calibrate instruments and validate analytical methods.

Low-Hazard Flame Retardant for Consumer Products Requiring Favorable Acute Toxicity Profiles

For manufacturers seeking to minimize the acute oral hazard of their flame-retarded consumer products, tris(isopropylphenyl)phosphate offers a significantly improved safety margin over triphenyl phosphate (TPP). With an oral LD50 in rats exceeding 15,800 mg/kg—more than 4.5 times higher than TPP's LD50 of ~3,500 mg/kg—TiPP reduces the potential for acute toxicity in the event of accidental ingestion . This lower acute hazard profile can simplify product stewardship, reduce the stringency of required warning labels, and align with corporate sustainability goals focused on safer chemical alternatives.

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